molecular formula C14H15ClIN3O B286976 4-chloro-N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Katalognummer B286976
Molekulargewicht: 403.64 g/mol
InChI-Schlüssel: ILNXJJQHTGROAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A-796260 is a synthetic compound that was first reported in 2004 by researchers at Abbott Laboratories. It was designed to selectively activate the CB1 receptor, which is one of the two main cannabinoid receptors in the body. The CB1 receptor is primarily found in the brain and is involved in a wide range of physiological processes, including pain perception, appetite regulation, and mood modulation. A-796260 has been shown to have high affinity and selectivity for the CB1 receptor, making it a promising candidate for the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

A-796260 exerts its effects by selectively activating the CB1 receptor in the brain. The CB1 receptor is a G protein-coupled receptor that is coupled to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. Activation of the CB1 receptor by A-796260 leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of pain perception, mood, and reward.
Biochemical and physiological effects:
A-796260 has been shown to have potent analgesic effects in animal models of neuropathic pain, and it may also have potential as an adjunct therapy for opioid addiction. Additionally, A-796260 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. However, further research is needed to fully understand the biochemical and physiological effects of A-796260.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of A-796260 is its high affinity and selectivity for the CB1 receptor, which makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. However, one limitation of A-796260 is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on A-796260. One area of interest is the potential use of A-796260 as a therapeutic agent for various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of A-796260 and its mechanism of action. Finally, the development of more potent and selective CB1 receptor agonists may lead to the discovery of new therapeutic agents for the treatment of various disorders.

Synthesemethoden

The synthesis of A-796260 involves several steps, starting with the reaction of 4-iodoaniline with 4-chloro-3-propyl-1H-pyrazole-5-carboxylic acid. The resulting product is then treated with methyl chloroformate to form the corresponding methyl ester. The final step involves the reaction of the methyl ester with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield A-796260. The overall yield of this synthesis method is approximately 10%.

Wissenschaftliche Forschungsanwendungen

A-796260 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. It has been shown to have potent analgesic effects in animal models of neuropathic pain, and it may also have potential as an adjunct therapy for opioid addiction. Additionally, A-796260 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively.

Eigenschaften

Molekularformel

C14H15ClIN3O

Molekulargewicht

403.64 g/mol

IUPAC-Name

4-chloro-N-(4-iodophenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15ClIN3O/c1-3-4-11-12(15)13(19(2)18-11)14(20)17-10-7-5-9(16)6-8-10/h5-8H,3-4H2,1-2H3,(H,17,20)

InChI-Schlüssel

ILNXJJQHTGROAZ-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)I)C

Kanonische SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)I)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.